5-Bromo-3-fluoro-2-methoxypyridine
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Overview
Description
5-Bromo-3-fluoro-2-methoxypyridine is a halogenated pyridine derivative, notable for its potential as a building block in medicinal chemistry due to its unique substitution pattern. The presence of bromo, fluoro, and methoxy groups offers versatile reactivity for further chemical modifications, making it a valuable intermediate for synthesizing complex organic compounds.
Synthesis Analysis
The synthesis of halogenated pyridines, including 5-Bromo-3-fluoro-2-methoxypyridine, often involves halogen dance reactions or direct halogenation of pyridine nuclei. For example, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates the complexity and precision required in synthesizing such halogenated pyridines, highlighting the careful control of reaction conditions and the use of specific reagents for selective halogenation and functional group introduction (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of electron-withdrawing groups (EWGs) such as bromo, fluoro, and methoxy groups. These groups significantly influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. Studies on related compounds offer insights into the impact of such substitutions on molecular geometry and electronic properties.
Chemical Reactions and Properties
5-Bromo-3-fluoro-2-methoxypyridine participates in various chemical reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Its halogen atoms can be selectively replaced under different conditions, allowing for the synthesis of a wide range of derivatives. For instance, chemoselective functionalization of a similar compound, 5-bromo-2-chloro-3-fluoropyridine, has been achieved, showcasing the selective substitution of its halogen atoms under specific conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Scientific Research Applications
“5-Bromo-3-fluoro-2-methoxypyridine” is a chemical compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 g/mol . This compound is typically in solid form and is used in various scientific research .
While specific applications of “5-Bromo-3-fluoro-2-methoxypyridine” are not widely documented, it’s important to note that this compound, like many other fluorinated pyridines, is often used in the field of organic chemistry for the development of pharmaceuticals and agrochemicals . Here are a couple of potential applications:
-
Synthesis of Fluorinated Pyridines
- Application: Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals . The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .
- Method: The specific methods of application and experimental procedures for “5-Bromo-3-fluoro-2-methoxypyridine” in this context are not detailed in the available sources .
- Results: The outcomes of using “5-Bromo-3-fluoro-2-methoxypyridine” in the synthesis of fluorinated pyridines are not specified in the available sources .
-
Development of Agricultural Products
- Application: The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Method: The specific methods of application and experimental procedures for “5-Bromo-3-fluoro-2-methoxypyridine” in this context are not detailed in the available sources .
- Results: The outcomes of using “5-Bromo-3-fluoro-2-methoxypyridine” in the development of agricultural products are not specified in the available sources .
While specific applications of “5-Bromo-3-fluoro-2-methoxypyridine” are not widely documented, it’s important to note that this compound, like many other fluorinated pyridines, is often used in the field of organic chemistry for the development of pharmaceuticals and agrochemicals . Here are a couple of potential applications:
-
Synthesis of Fluorinated Pyridines
- Application: Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals . The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .
- Method: The specific methods of application and experimental procedures for “5-Bromo-3-fluoro-2-methoxypyridine” in this context are not detailed in the available sources .
- Results: The outcomes of using “5-Bromo-3-fluoro-2-methoxypyridine” in the synthesis of fluorinated pyridines are not specified in the available sources .
-
Development of Agricultural Products
- Application: The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Method: The specific methods of application and experimental procedures for “5-Bromo-3-fluoro-2-methoxypyridine” in this context are not detailed in the available sources .
- Results: The outcomes of using “5-Bromo-3-fluoro-2-methoxypyridine” in the development of agricultural products are not specified in the available sources .
Safety And Hazards
5-Bromo-3-fluoro-2-methoxypyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .
properties
IUPAC Name |
5-bromo-3-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBFRAAJISQBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564545 |
Source
|
Record name | 5-Bromo-3-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-methoxypyridine | |
CAS RN |
124432-70-8 |
Source
|
Record name | 5-Bromo-3-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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